molecular formula C6H9ClO2 B2609686 1-(Chloromethyl)cyclobutane-1-carboxylic acid CAS No. 2384729-20-6

1-(Chloromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2609686
CAS No.: 2384729-20-6
M. Wt: 148.59
InChI Key: QCPXASOTOQBZIB-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclobutane-1-carboxylic acid (CAS 2384729-20-6) is a valuable chemical building block in organic and medicinal chemistry research. Its molecular formula is C6H9ClO2, with a molar mass of approximately 148.59 g/mol . The compound features both a carboxylic acid (-COOH) and a chloromethyl (-CH2Cl) group attached to the same carbon of a conformationally constrained cyclobutane ring, making it a versatile scaffold for constructing more complex molecular architectures . This compound is primarily used as a key synthetic intermediate in scientific research. The carboxylic acid group can undergo typical reactions such as amide coupling or reduction, while the chloromethyl group is a reactive handle for nucleophilic substitution (e.g., with amines, thiols, or alkoxides) or for further elongation of carbon chains . The cyclobutane ring introduces significant steric strain and geometric definition, which can be exploited to modulate the properties of resulting molecules, potentially enhancing their binding specificity in enzyme interactions or improving their pharmacokinetic profiles . Researchers utilize this scaffold in the synthesis of novel compounds for potential applications in drug discovery and materials science. The structural motif of cyclobutane-containing carboxylic acids is frequently explored in the development of bioactive molecules and modulators for various biological targets . Specifications: • CAS Number: 2384729-20-6 • Molecular Formula: C6H9ClO2 • Molecular Weight: 148.59 g/mol • SMILES: C1CC(C1)(CCl)C(=O)O This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

1-(chloromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-4-6(5(8)9)2-1-3-6/h1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPXASOTOQBZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chloromethylation of cyclobutane-1-carboxylic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted cyclobutane derivatives.

    Oxidation: Products include oxidized carboxylic acids.

    Reduction: Products include alcohol derivatives.

Scientific Research Applications

1-(Chloromethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclobutane-1-carboxylic acid involves its reactivity with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(chloromethyl)cyclobutane-1-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CH₂Cl C₆H₉ClO₂ 148.59 Reactive chloromethyl group for synthetic modifications; potential pharmaceutical intermediate. N/A
1-(Cyanomethyl)cyclobutane-1-carboxylic acid -CH₂CN C₇H₉NO₂ 139.15 Electron-withdrawing cyano group enhances acidity; used in building block synthesis .
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid -C₆H₄Cl (para-substituted) C₁₁H₁₁ClO₂ 210.65 Aromatic Cl introduces lipophilicity; mp 80–82°C; likely used in agrochemicals .
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid -C₆H₄Cl (meta), -CH₃ C₁₂H₁₃ClO₂ 224.69 Steric hindrance from methyl group; potential use in drug discovery .
1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid -CONHCH₃ C₇H₁₁NO₃ 157.17 Amide functionality improves solubility; intermediate for peptidomimetics .
1-Ethoxycyclobutane-1-carboxylic acid -OCH₂CH₃ C₇H₁₂O₃ 156.17 Electron-donating ethoxy group reduces acidity; applicable in ester-based prodrugs .
1-Benzylcyclobutane-1-carboxylic acid -CH₂C₆H₅ C₁₂H₁₄O₂ 190.24 Bulky benzyl group increases hydrophobicity; used in polymer chemistry .
1-Ethynylcyclobutane-1-carboxylic acid -C≡CH C₇H₈O₂ 140.14 Ethynyl enables click chemistry; high acidity due to sp-hybridized carbon .
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid hydrochloride -NH₂, -CH₂OH C₆H₁₀ClNO₃ 193.60 Polar groups enhance water solubility; applied in peptide analogs .

Key Comparative Analysis

Electronic Effects: Electron-Withdrawing Groups (EWG): The chloromethyl (-CH₂Cl) and cyanomethyl (-CH₂CN) substituents increase the acidity of the carboxylic acid group compared to the parent cyclobutane-carboxylic acid. The ethynyl (-C≡CH) group (CID 92042976) exerts a stronger electron-withdrawing effect than chloromethyl, further enhancing acidity . Electron-Donating Groups (EDG): Ethoxy (-OCH₂CH₃) and benzyl (-CH₂C₆H₅) substituents decrease acidity, making the carboxylic proton less acidic .

Aromatic substituents (e.g., 4-chlorophenyl) enhance lipophilicity, improving membrane permeability in drug candidates .

Synthetic Utility: The chloromethyl group in the target compound is a superior leaving group compared to cyanomethyl or ethoxy, enabling efficient alkylation or nucleophilic substitution reactions. Morpholine or carbamoyl derivatives (e.g., CAS 1250624-45-3) are tailored for hydrogen bonding, enhancing interactions in biological systems .

Biological Relevance: Halogenated analogs (e.g., 3-fluorophenyl, CAS 179411-84-8) are common in drug design due to fluorine’s metabolic stability and chlorine’s hydrophobic binding . Amino and hydroxymethyl derivatives (e.g., CAS 109826-20-2) are pivotal in synthesizing bioactive peptides .

Biological Activity

Overview

1-(Chloromethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6_6H9_9ClO2_2. Its unique structure, featuring both a chloromethyl group and a carboxylic acid group on the same carbon atom of a cyclobutane ring, makes it a compound of interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C6_6H9_9ClO2_2
  • Molecular Weight : 150.59 g/mol
  • Structure : The compound consists of a cyclobutane ring with a chloromethyl group (–CH2_2Cl) and a carboxylic acid group (–COOH).

The biological activity of this compound is primarily attributed to its reactivity:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function.
  • Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound's overall reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures often possess antimicrobial properties. The presence of the carboxylic acid group is crucial for these activities as it can chelate metal ions, enhancing the compound's effectiveness against microbial strains.

Cytotoxicity

Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines. The mechanism may involve the disruption of cellular processes through covalent modification of key proteins or nucleic acids.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Cyclobutane-1-carboxylic acidLacks chloromethyl groupLimited antimicrobial properties
1-(Bromomethyl)cyclobutane-1-carboxylic acidContains bromine instead of chlorineDifferent reactivity in substitution
1-(Hydroxymethyl)cyclobutane-1-carboxylic acidContains hydroxymethyl groupPotentially different cytotoxicity

Research Findings

Recent studies have explored the synthesis and characterization of this compound:

  • Synthesis Methods : Common synthetic routes involve chloromethylation of cyclobutane-1-carboxylic acid using formaldehyde and hydrochloric acid under controlled conditions .
  • Biological Studies : Investigations into its interactions with biological molecules have highlighted its potential as a building block in drug development .

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